molecular formula C21H27NO2 B15006229 1-(3,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(3,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15006229
M. Wt: 325.4 g/mol
InChI Key: NTXTUAGTHQGWIM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with two ethoxy groups at positions 6 and 7, and a 3,4-dimethylphenyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The ethoxy groups can be introduced through alkylation reactions using ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound to its dihydro or fully reduced forms.

    Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1-(3,4-Dimethylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

1-(3,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethoxy groups at positions 6 and 7, along with the 3,4-dimethylphenyl group, distinguishes it from other similar compounds and may confer unique properties.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C21H27NO2/c1-5-23-19-12-16-9-10-22-21(18(16)13-20(19)24-6-2)17-8-7-14(3)15(4)11-17/h7-8,11-13,21-22H,5-6,9-10H2,1-4H3

InChI Key

NTXTUAGTHQGWIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)C)C)OCC

Origin of Product

United States

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